
N1-Cyclopentylethane-1,2-diamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-Cyclopentylethane-1,2-diamine dihydrochloride is a chemical compound with the molecular formula C8H18Cl2N2. It is a derivative of ethane-1,2-diamine, where one of the hydrogen atoms is replaced by a cyclopentyl group. This compound is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-Cyclopentylethane-1,2-diamine dihydrochloride typically involves the reaction of cyclopentylamine with ethylene diamine in the presence of hydrochloric acid. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Aqueous or organic solvents like ethanol or methanol
Catalyst: Hydrochloric acid
The reaction proceeds through nucleophilic substitution, where the amine group of cyclopentylamine attacks the ethylene diamine, forming the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
N1-Cyclopentylethane-1,2-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Formation of corresponding amides or nitriles
Reduction: Formation of secondary or tertiary amines
Substitution: Formation of substituted ethane-1,2-diamine derivatives
Aplicaciones Científicas De Investigación
N1-Cyclopentylethane-1,2-diamine dihydrochloride is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of N1-Cyclopentylethane-1,2-diamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The cyclopentyl group enhances its binding affinity, making it a potent inhibitor or activator of certain biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- N1-Cyclohexylethane-1,2-diamine dihydrochloride
- N1-Cyclopropylethane-1,2-diamine dihydrochloride
- N1-Cyclobutylethane-1,2-diamine dihydrochloride
Uniqueness
N1-Cyclopentylethane-1,2-diamine dihydrochloride is unique due to its cyclopentyl group, which imparts specific steric and electronic properties. This makes it more effective in certain applications compared to its analogs with different cycloalkyl groups.
Propiedades
Fórmula molecular |
C7H18Cl2N2 |
|---|---|
Peso molecular |
201.13 g/mol |
Nombre IUPAC |
N'-cyclopentylethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C7H16N2.2ClH/c8-5-6-9-7-3-1-2-4-7;;/h7,9H,1-6,8H2;2*1H |
Clave InChI |
GREXXWSXKLNADA-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)NCCN.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


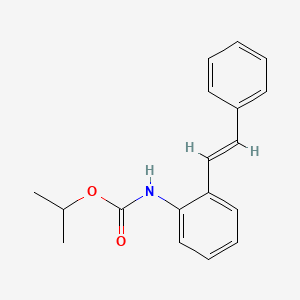
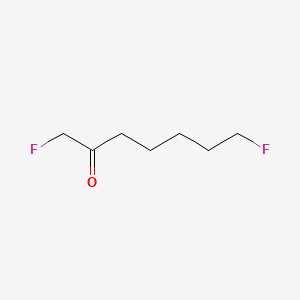

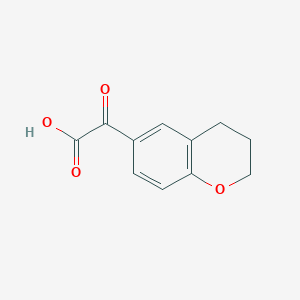

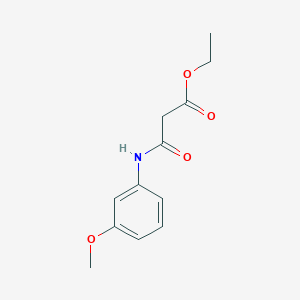
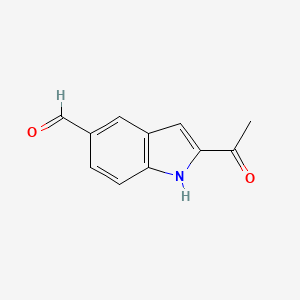
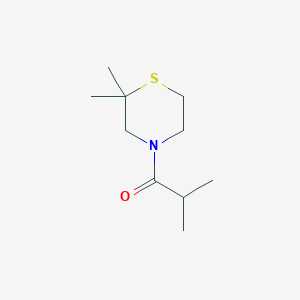
![(3aS,4S,6R,11aR,Z)-10-(Hydroxymethyl)-6-methyl-3-methylene-2,7-dioxo-2,3,3a,4,5,6,7,11a-octahydro-6,9-epoxycyclodeca[b]furan-4-yl methacrylate](/img/structure/B15201925.png)
![1-(Benzo[b]thiophen-7-yl)ethan-1-ol](/img/structure/B15201926.png)
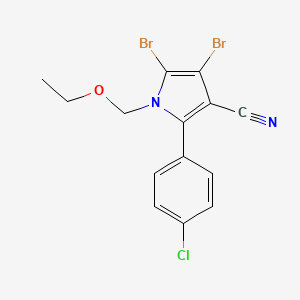
![3-[tert-Butoxycarbonyl(methyl)amino]thietane-3-carboxylic acid](/img/structure/B15201946.png)
![b-Cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-(bR)-1H-pyrazole-1-propanenitrile,trifluoroacetate](/img/structure/B15201961.png)
![7-(benzyloxy)-3-bromo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B15201963.png)
